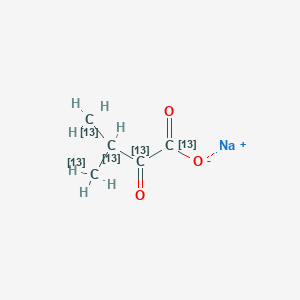
2-Keto-3-methylbutyric acid-13C5 sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Keto-3-methylbutyric acid-13C5 sodium salt, also known as KMB, is a stable isotope-labeled compound used in scientific research. It is a derivative of the branched-chain amino acid leucine and is involved in various metabolic pathways in the body.
Aplicaciones Científicas De Investigación
Structural and Biochemical Studies
2-Keto-3-methylbutyric acid-13C5 sodium salt is a labeled compound that finds applications in structural and biochemical research. Its isotopic labeling is particularly useful in NMR spectroscopy for studying protein structures. An improved methyl-labeling protocol using isotopic precursors, including derivatives of 2-keto acids, facilitates the detection of long-range NOE cross-peaks between methyl probes in proteins. This approach is essential for characterizing complex proteins and understanding their functions at a molecular level (Kerfah et al., 2015).
Enzymatic Production of Chemical Intermediates
In the field of biotechnology, 2-keto acids, related to 2-Keto-3-methylbutyric acid, are pivotal for the enzymatic production of valuable chemical intermediates. Engineered Escherichia coli has been used to produce C5 carboxylic acids like valeric acid and 2-methylbutyric acid from glucose, utilizing metabolic pathways that involve decarboxylation of 2-keto acids. This process demonstrates the renewable production of chemicals that serve as intermediates for plasticizers, lubricants, and pharmaceuticals, highlighting the role of 2-keto acids in sustainable chemistry (Dhande, Xiong, & Zhang, 2012).
Aggregation Behavior in Aqueous Solutions
The aggregation behavior of short-chain alkyl keto-acids/salts in water, closely related to this compound, has been extensively studied to understand their potential as prebiotic molecules. Sodium 2-ketooctanate, a similar compound, forms vesicles in aqueous solutions, which transition to micelles at higher concentrations. This behavior is significant for understanding the physicochemical properties of keto-acids/salts in prebiotic chemistry and their potential role in the origin of life (Xu et al., 2018).
Bio-Catalytic Conversion to Aliphatic Ketones
A novel bio-catalytic approach has utilized bio-derived carboxylic acids for the synthesis of aliphatic ketones, demonstrating the potential of 2-keto acids in renewable chemical production. By combining metabolic engineering and catalysis, isovaleric acid and other C5 and C6 acids can be efficiently converted into valuable industrial ketones such as methyl isobutyl ketone (MIBK) and diisobutyl ketone (DIBK). This hybrid approach showcases the versatility of 2-keto acids in bridging biological synthesis and chemical catalysis for sustainable chemical production (Xiong et al., 2012).
Propiedades
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-JFGXUQBHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.061 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173018-24-0 |
Source


|
| Record name | 1173018-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)



![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)



